Hydroxydione

Catalog No.
S600403
CAS No.
303-01-5
M.F
C21H32O3
M. Wt
332.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxydione

Problem: Aqueous-soluble anesthetics for cell cultures often require surfactants like Cremophor EL that cause histamine release, skewing results. Hydroxydione sodium succinate provides a direct solution. - Fully water-soluble, eliminating solvent confounders in neuronal and brain slice preparations. - Distinct GABAA modulation with moderate potency and minimal cardiovascular depression, ideal for hemodynamic studies. - Historical reference compound for benchmarking novel steroid anesthetics. SMolecule ensures quality and global supply.

CAS Number

303-01-5

Product Name

Hydroxydione

IUPAC Name

(5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C21H32O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16+,17+,18-,20+,21+/m1/s1

InChI Key

USPYDUPOCUYHQL-VEVMSBRDSA-N

Synonyms

21-hydroxy-5 alpha-pregnane-3,20-dione, 5 alpha-dihydro-11-deoxycorticosterone, hydroxydione, hydroxydione sodium, hydroxydione, (5 alpha)-isomer, P 234, P-234, Predion, Pregnane-3,20-dione, 21-hydroxy-, (5beta)-, Viadril, Viadryl

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)CO)C

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C

The exact mass of the compound Hydroxydione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg

Hydroxydione, specifically its sodium succinate salt, is a neuroactive steroid notable for being the first water-soluble general anesthetic of its class introduced for clinical and research use. [REFS-1, REFS-2] Unlike its poorly soluble parent compounds, Hydroxydione's formulation as a salt allows for direct preparation of aqueous solutions, a significant handling advantage for experimental applications. [1] Its primary mechanism involves positive allosteric modulation of the GABAA receptor, similar to other neurosteroids, but it possesses a distinct profile of potency, onset, and cardiovascular effects that are critical for procurement decisions in specific research contexts. [3]

Substituting Hydroxydione with seemingly similar neurosteroids or other anesthetics introduces critical variables that can compromise experimental reproducibility. Newer, more potent steroid anesthetics like alphaxalone are poorly soluble in water and historically required formulation in vehicles like Cremophor EL, a surfactant known to induce histamine release and anaphylactoid reactions, thus adding a significant experimental confounder. [1] Choosing a different salt or hydrate form would alter the precise molar concentration and solubility characteristics, while opting for common substitutes like thiopental or propofol introduces entirely different hemodynamic and respiratory depression profiles. [2] Therefore, the specific selection of Hydroxydione is a deliberate choice for its unique combination of aqueous solubility, moderate potency, and distinct physiological footprint, which cannot be replicated by simple substitution.

Aqueous Solubility: Eliminates Need for Confounding Solubilizing Agents

Hydroxydione is supplied as a sodium succinate salt, which is freely soluble in water, allowing for simple, vehicle-free aqueous formulations. [1] This directly contrasts with next-generation steroid anesthetics like alphaxalone, which is practically insoluble in water and required formulation in 20% polyoxyethylated castor oil (Cremophor EL) for clinical use (as Althesin). [2] This solubilizer is a known histamine-releasing agent, making it an unsuitable vehicle for immunological or cardiovascular studies where vehicle effects could mask or mimic compound activity. [2]

Evidence DimensionAqueous Formulation Requirement
Target Compound DataWater-soluble sodium succinate salt; forms simple aqueous solution.
Comparator Or BaselineAlphaxalone: Requires a surfactant vehicle (e.g., Cremophor EL) or cyclodextrin for solubilization.
Quantified DifferenceQualitative but absolute: Hydroxydione avoids the use of biologically active surfactants required by alphaxalone.
ConditionsStandard laboratory solution preparation for in vivo or in vitro administration.

This allows for investigation of neurosteroid effects in sensitive biological systems without the confounding pharmacological effects of a complex vehicle.

Anesthetic Profile: Slower Onset and Recovery Compared to Modern Agents

Hydroxydione is characterized by a significantly slower onset of anesthesia and prolonged recovery compared to both barbiturates and later-generation steroid anesthetics. Clinical studies reported an onset of sleep of 3-5 minutes for Hydroxydione, whereas the alphaxalone/alphadolone mixture (Althesin) produces anesthesia within 30 seconds, a rate comparable to thiopental. [REFS-1, REFS-2] While emergence was noted to be smooth, the overall recovery was also slower than with Althesin. [1] This kinetic profile makes it unsuitable for rapid induction but potentially useful for sustained, stable anesthesia where a gradual onset is acceptable or desired.

Evidence DimensionAnesthesia Induction Time
Target Compound Data3–5 minutes
Comparator Or BaselineAlthesin (Alphaxalone/Alfadolone): <30 seconds. Thiopental: ~30 seconds.
Quantified DifferenceApproximately 6-10 times slower induction compared to Althesin or Thiopental.
ConditionsIntravenous administration in human subjects for surgical anesthesia.

The deliberate, slow onset is a key selection factor for long-duration experimental protocols where physiological stabilization is prioritized over speed of induction.

Cardiovascular Stability: Favorable Hemodynamic Profile with Minimal Myocardial Depression

Compared to many anesthetic agents of its era, Hydroxydione was noted for its favorable cardiovascular safety, causing minimal depression of the myocardium. [1] While rapid injection can produce transient hypotension, its overall effect on cardiac output is less pronounced than that of barbiturates like thiopental. [2] Studies in dogs showed that at anesthetic doses, Hydroxydione did not significantly alter cardiac rate or rhythm. This contrasts with volatile anesthetics like halothane, which produce a dose-dependent decrease in mean arterial pressure primarily through depressed cardiac output. [3]

Evidence DimensionMyocardial Depression
Target Compound DataMinimal myocardial depression.
Comparator Or BaselineHalothane: Significant dose-dependent depression of cardiac output. Thiopental: Known for more pronounced cardiovascular depression.
Quantified DifferenceQualitative but clinically significant difference in mechanism of blood pressure reduction (vasodilation vs. direct myocardial depression).
ConditionsSurgical plane of anesthesia in animal models and human patients.

This makes Hydroxydione a preferred agent for physiological research models where maintaining intrinsic cardiac function and stable hemodynamics is critical for data integrity.

In Vitro and Ex Vivo Neuropharmacology

The water-soluble sodium succinate form of Hydroxydione is ideal for direct application to neuronal cell cultures, brain slices, or other ex vivo preparations. Its use eliminates the need for organic solvents or surfactants like Cremophor EL, which have their own confounding biological effects, ensuring that observed results are attributable to the neurosteroid itself. [1]

Physiological Studies Requiring Stable Cardiovascular Baselines

In animal research models where maintaining stable, near-conscious hemodynamics is crucial, Hydroxydione offers an advantage over anesthetics that cause significant myocardial depression. Its profile is well-suited for cardiovascular, respiratory, or metabolic physiology studies where the anesthetic agent should minimally interfere with the parameters being measured. [2]

Benchmark for Steroid Anesthetic Structure-Activity Relationship (SAR) Studies

As the first clinically-used synthetic steroid anesthetic, Hydroxydione serves as an essential reference compound. It can be used as a benchmark to evaluate the potency, solubility, and side-effect profiles of novel neuroactive steroid analogues, providing a historical and mechanistic baseline for drug discovery and development programs. [3]

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.23514488 Da

Monoisotopic Mass

332.23514488 Da

Heavy Atom Count

24

Melting Point

200

UNII

B7VFN88375

Other CAS

303-01-5

Wikipedia

Hydroxydione
LERMAN LH: Viadril: a new steroid anaesthetic; preliminary communication. Br Med J. 1956 Jul 21;2(4985):129-32. [PMID:13329402]

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